molecular formula C7H7NO2 B1197813 3-Methylpicolinic acid CAS No. 4021-07-2

3-Methylpicolinic acid

Cat. No.: B1197813
CAS No.: 4021-07-2
M. Wt: 137.14 g/mol
InChI Key: LMHIBYREWJHKNZ-UHFFFAOYSA-N
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Preparation Methods

3-Methylpicolinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyano-3-methylpyridine with sulfuric acid. The reaction is carried out by dissolving 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid and heating the solution at 120°C for 2 hours . After cooling to 20°C, the product is obtained.

Chemical Reactions Analysis

3-Methylpicolinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA) for C-alkylation and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpicolinic acid involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, it can bind to zinc finger proteins, altering their structure and function .

Comparison with Similar Compounds

3-Methylpicolinic acid is similar to other picolinic acid derivatives, such as:

Compared to these compounds, this compound has unique properties due to the presence of a methyl group at the 3-position, which can influence its reactivity and interactions with other molecules.

Biological Activity

3-Methylpicolinic acid (3-Mepic), a derivative of picolinic acid, is a compound with notable biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevance in various fields, including biochemistry and pharmacology.

  • Chemical Formula : C7_7H7_7NO2_2
  • Molecular Weight : 135.14 g/mol
  • CAS Number : 268757-72-3

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antioxidant Properties : Studies have shown that 3-Mepic can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including neurodegenerative disorders.
  • Neuroprotective Effects : Research indicates that 3-Mepic may play a role in neuroprotection. It has been observed to enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
  • Metal Ion Chelation : The compound has demonstrated the ability to chelate metal ions, which can mitigate metal-induced toxicity. This characteristic is particularly relevant in the context of heavy metal exposure and associated health risks.

This compound's biological effects are attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), reducing oxidative damage.
  • Modulation of Enzymatic Activity : It influences various enzymes involved in metabolic pathways, potentially enhancing cellular metabolism and energy production.
  • Gene Expression Regulation : Preliminary studies suggest that 3-Mepic may affect the expression of genes related to stress response and apoptosis, promoting cell survival under adverse conditions.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on mice exposed to neurotoxic agents found that administration of 3-Mepic significantly reduced neuronal death and improved cognitive function compared to control groups .
  • Antioxidant Efficacy :
    • In vitro assays demonstrated that 3-Mepic effectively decreased lipid peroxidation levels in neuronal cultures subjected to oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveEnhances neuronal survival under stress
Metal Ion ChelationBinds heavy metals; reduces toxicity

Applications in Research and Medicine

This compound is being explored for various applications:

  • Pharmacological Research : Its antioxidant and neuroprotective properties make it a candidate for drug development aimed at treating neurodegenerative diseases.
  • Agricultural Science : As a chelating agent, it may find use in soil fertility assessments and improving plant resilience against heavy metal toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-methylpicolinic acid, and what analytical methods validate its purity and structure?

  • Synthesis : this compound is formed via enzymatic extradiol cleavage of substrates like 2-amino-m-cresol by 2-aminophenol 1,6-dioxygenase, as observed in Pseudomonas pseudoalcaligenes JS45 . Non-enzymatic cyclization of intermediates like 2-amino-3-methylmuconic acid semialdehyde also yields the compound .
  • Validation : High-performance liquid chromatography (HPLC) with retention time matching, UV-Vis spectroscopy (absorption maxima at 380 nm), and GC-MS analysis of methyl ester derivatives (e.g., m/z 151 for this compound methyl ester) are critical for structural confirmation .

Q. How is this compound characterized in coordination chemistry, and what spectroscopic techniques are employed?

  • Coordination Chemistry : The compound acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II). For example, bis(3-methylpicolinato-N,O)(4-picoline) copper(II) complexes are synthesized by refluxing this compound with metal salts in aqueous ethanol .
  • Spectroscopy : X-ray crystallography confirms molecular geometry, while IR spectroscopy identifies bonding modes (e.g., ν(COO⁻) stretches at 1600–1650 cm⁻¹). UV-Vis spectrophotometry in solution reveals ligand-to-metal charge transfer bands, and thermal analysis (TGA/DSC) assesses stability .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Alpha-Glucosidase Inhibition : Cr(III) and V(IV) complexes of this compound show inhibitory effects (IC₅₀ values), tested via spectrophotometric assays using p-nitrophenyl-α-D-glucopyranoside as a substrate. Positive controls (e.g., acarbose) and dose-response curves are mandatory for validation .
  • Experimental Design : Assays typically include triplicate measurements, enzyme kinetics (Michaelis-Menten analysis), and statistical validation (e.g., ANOVA for significance) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic and structural properties of this compound and its metal complexes?

  • Methodology : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gaps). Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions .
  • Applications : These models correlate with experimental UV-Vis spectra and explain charge transfer mechanisms in metal complexes. For example, Cr(III) complexes exhibit lower HOMO-LUMO gaps, enhancing bioactivity .

Q. How should researchers address contradictions in reported catalytic or inhibitory activities of this compound derivatives?

  • Case Study : Discrepancies in enzyme inhibition studies may arise from assay conditions (e.g., pH, metal ion interference). For instance, Cu²⁺ and Zn²⁺ ions inhibit 2-aminophenol 1,6-dioxygenase activity, altering substrate conversion rates .
  • Resolution : Meta-analyses using heterogeneity metrics (e.g., statistic) quantify variability across studies. Sensitivity analyses isolate confounding factors (e.g., metal cofactors) .

Q. What strategies optimize the experimental design for studying this compound’s role in environmental or metabolic pathways?

  • Framework : Apply the PICO framework:

  • P opulation: Microbial consortia or enzyme systems.
  • I ntervention: Substrate analogs (e.g., halogenated derivatives).
  • C omparator: Wild-type vs. mutant enzymes.
  • O utcome: Metabolite yield (e.g., picolinic acid derivatives) .
    • Advanced Techniques : Use isotopic labeling (¹³C/¹⁵N) to trace metabolic pathways or mutagenesis to identify active-site residues critical for substrate specificity .

Q. Methodological Best Practices

Q. How should researchers document synthetic procedures and characterization data for reproducibility?

  • Reporting Standards : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed reaction conditions (solvents, temperatures, molar ratios).
  • Include spectral data (¹H/¹³C NMR, HRMS) for novel compounds in supplementary materials.
  • For known compounds, cite literature methods for identity confirmation .

Q. What statistical approaches are recommended for analyzing dose-response or enzyme kinetics data?

  • Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and p-values for significance. For enzyme kinetics, fit data to the Michaelis-Menten model using the Hanes-Woolf linearization method .

Q. Tables

Table 1 : Key Spectral Data for this compound and Derivatives

CompoundUV-Vis λ_max (nm)IR ν(COO⁻) (cm⁻¹)GC-MS (m/z)
This compound3801610151 (methyl ester)
Cu(II) complex650 (d-d transition)1605N/A
Cr(III) complex420 (LMCT band)1625N/A
Sources:

Table 2 : Common Pitfalls in Research on this compound

IssueSolution
Metal ion interferenceUse chelators (e.g., EDTA) in assays
Low metabolite yieldsOptimize enzyme:substrate ratios
Spectral overlapEmploy HPLC-MS for resolution

Properties

IUPAC Name

3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIBYREWJHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296408
Record name 3-Methylpicolinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-07-2
Record name 3-Methylpicolinic acid
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Record name 3-Methylpyridine-2-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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